Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-
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Overview
Description
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is an organic compound with the molecular formula C10H3F6N It is a derivative of benzene, where two trifluoromethyl groups are attached at the 1 and 3 positions, and an isocyano group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes a series of reactions to introduce the trifluoromethyl and isocyano groups.
Isocyanation: The isocyano group can be introduced by reacting the intermediate compound with an isocyanating agent such as phosgene (COCl2) or isocyanic acid (HNCO) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while oxidation of the isocyano group can produce carboxylic acids.
Scientific Research Applications
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. The isocyano group can participate in coordination chemistry, forming complexes with metal ions and other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(trifluoromethyl)-: Lacks the isocyano group, making it less reactive in certain chemical reactions.
Benzene, 1,3-bis(trifluoromethyl)-5-nitro-: Contains a nitro group instead of an isocyano group, leading to different chemical properties and reactivity.
Benzene, 1,3-bis(trifluoromethyl)-5-amino-: Contains an amino group, which can participate in different types of reactions compared to the isocyano group.
Uniqueness
Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- is unique due to the presence of both trifluoromethyl and isocyano groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
141206-73-7 |
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Molecular Formula |
C9H3F6N |
Molecular Weight |
239.12 g/mol |
IUPAC Name |
1-isocyano-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H |
InChI Key |
CJMAPYVIPSWVSC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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